Ethyl glucuronide

Wastewater-Based Epidemiology Stability Studies Biomarker Degradation

Ethyl glucuronide (EtG) is the definitive direct ethanol biomarker for forensic toxicology, clinical abstinence monitoring, and wastewater-based epidemiology. Unlike ethanol, EtG extends detection to 80 hours post-ingestion. However, EtG is susceptible to alkaline hydrolysis and bacterial degradation—in stark contrast to ethyl sulfate—requiring compound-specific LC-MS/MS validation with matrix-matched certified reference materials. This ≥98% purity CRM, stored at -20°C under inert gas, delivers traceable accuracy with ISO 17034-accredited stability data. For comprehensive WBE studies, co-procurement of EtG and EtS standards is recommended to enable cross-validation and degradation correction.

Molecular Formula C8H14O7
Molecular Weight 222.19 g/mol
CAS No. 17685-04-0
Cat. No. B018578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl glucuronide
CAS17685-04-0
Synonymsethyl beta-D-6-glucosiduronic acid
ethyl glucuronide
ethyl-beta-D-glucopyranosiduronic acid
ethylglucuronide
Molecular FormulaC8H14O7
Molecular Weight222.19 g/mol
Structural Identifiers
SMILESCCOC1C(C(C(C(O1)C(=O)O)O)O)O
InChIInChI=1S/C8H14O7/c1-2-14-8-5(11)3(9)4(10)6(15-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5+,6-,8+/m0/s1
InChIKeyIWJBVMJWSPZNJH-UQGZVRACSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Glucuronide CAS 17685-04-0: Core Properties and Scientific Procurement Context for Alcohol Biomarker Applications


Ethyl glucuronide (EtG), CAS 17685-04-0, is a beta-D-glucosiduronic acid that serves as a direct, non-oxidative metabolite of ethanol, formed via UDP-glucuronosyltransferase (UGT)-mediated glucuronidation in the liver [1]. As a minor ethanol metabolite accounting for less than 0.1% of total ethanol elimination, EtG is water-soluble, non-volatile, and exhibits an elimination half-life of approximately 2-3 hours in serum [1]. Its primary scientific utility lies in its role as a highly specific biomarker for recent alcohol consumption, capable of detecting ethanol exposure in urine for up to 80 hours post-ingestion, substantially extending the detection window beyond that of the parent compound ethanol [1][2]. EtG is routinely analyzed in forensic toxicology, clinical monitoring, and wastewater-based epidemiology using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2].

Why Ethyl Glucuronide (EtG) Cannot Be Replaced by Ethyl Sulfate (EtS) or Other Glucuronides in Forensic and Clinical Workflows


While ethyl glucuronide (EtG) and ethyl sulfate (EtS) are both direct ethanol metabolites and are frequently co-analyzed as complementary biomarkers, they exhibit fundamentally different stability profiles, matrix distribution characteristics, and analytical behavior that preclude simple substitution. EtG is an ester glucuronide susceptible to hydrolysis under alkaline conditions and bacterial degradation in complex matrices, whereas EtS is a sulfate conjugate with markedly greater chemical and biological stability [1][2]. This differential stability directly impacts result interpretation in postmortem toxicology and wastewater epidemiology [2]. Furthermore, EtG demonstrates distinct serum/whole blood partitioning and immunoassay cross-reactivity patterns compared to structurally related glucuronides such as methyl glucuronide (MetG) and propyl glucuronide (ProG), necessitating compound-specific method validation and procurement decisions [3]. The following quantitative evidence establishes the specific, measurable dimensions where EtG procurement must be prioritized over available alternatives.

Quantitative Differentiation Evidence: Ethyl Glucuronide (EtG) Versus Ethyl Sulfate (EtS) and Other Glucuronides


Differential In-Sewer Stability: EtG Degrades 7.5-Fold Faster Than EtS in Wastewater-Based Epidemiology

In a real rising main sewer study, ethyl glucuronide (EtG) exhibited substantially lower stability compared to ethyl sulfate (EtS), with EtG demonstrating a half-life of only 1.9 hours versus an EtS degradation rate of approximately 8% per hour [1]. This differential stability necessitates distinct correction factors for back-calculating population alcohol consumption, and procurement decisions for WBE studies must account for this rapid EtG degradation when selecting which biomarker(s) to monitor.

Wastewater-Based Epidemiology Stability Studies Biomarker Degradation

pH-Dependent Hydrolytic Degradation: EtG Immediate Degradation at pH 11 Contrasts with EtS Stability

Ethyl glucuronide undergoes immediate hydrolysis under highly alkaline conditions, with EtG spiked at 3500 ng/mL into pH 11 solution failing to extract entirely, whereas concentrations at pH 3-9 remained stable (3390-3695 ng/mL) after 24 hours [1]. Ethyl sulfate, as a sulfate conjugate, is resistant to alkaline hydrolysis and maintains stability across the full pH range [2].

Sample Stability Pre-analytical Variables Urine Toxicology

Sample Preparation Recovery: Optimized SPE Protocol Increases EtG Recovery from 50% to 84% Relative to Alternative Internal Standards

An improved LC-PED method demonstrated that optimizing sample preparation procedures increased ethyl glucuronide recovery from approximately 50% to 84 ± 3% in synthetic urine matrix [1]. Additionally, changing the internal standard from methyl glucuronide (MetG) to propyl glucuronide (ProG) eliminated matrix interference, as ProG does not co-elute within the matrix interference region [1]. This improvement reduced detection limits to 0.01 μg/mL and improved reproducibility by a factor of two compared to the original method.

Analytical Method Development Solid-Phase Extraction Quantitative Accuracy

Immunoassay Versus LC-MS/MS Confirmation: EtG Immunoassay Demonstrates 60.8% Sensitivity and 100% Specificity at 0.5 µg/mL Cutoff

A commercial enzyme immunoassay (DRI-ETG EIA) for ethyl glucuronide was evaluated against a validated LC-MS/MS method. At a 0.5 µg/mL cutoff with LC-MS/MS limit of reporting of 0.1 µg/mL, the immunoassay demonstrated sensitivity of 60.8% and specificity of 100% for clinical urine samples [1]. For post-mortem samples, sensitivity was 82.4% and specificity 97.1% [1]. Approximately 30% of immunoassay-positive samples were confirmed negative by LC-MS/MS in a pain management population study [2].

Immunoassay Validation Method Comparison Clinical Toxicology

Serum/Whole Blood Distribution: EtG Shows 1.69 Median S/B Ratio Versus EtS 1.30 Ratio

In paired serum and whole blood samples from patients at admission to an alcohol rehabilitation clinic, ethyl glucuronide demonstrated a median serum/whole blood (S/B) concentration ratio of 1.69 (range 1.33-1.90), significantly higher than ethyl sulfate's median S/B ratio of 1.30 (range 1.08-1.47) (p < 0.001) [1]. This differential partitioning means EtG concentrations in serum are approximately 69% higher than in whole blood, whereas EtS concentrations are only 30% higher.

Forensic Toxicology Matrix Effects Clinical-Forensic Correlation

UHPLC-MS/MS Analytical Performance: EtG LOQ of 0.067 mg/L and Recovery ≥61% in Whole Blood

A validated UHPLC-MS/MS method for antemortem and postmortem whole blood analysis achieved a limit of quantification (LOQ) of 0.067 mg/L (0.30 µM) for ethyl glucuronide, with linearity R² ≥ 0.999 over 0.089-22 mg/L [1]. Recovery was ≥61% for EtG, while ethyl sulfate achieved ≥77% recovery under identical conditions [1]. Matrix effects were minimal at 99-103% for both analytes [1].

UHPLC-MS/MS Method Validation Forensic Toxicology

Priority Application Scenarios for Ethyl Glucuronide (CAS 17685-04-0) Based on Quantitative Differentiation Evidence


Forensic Postmortem Toxicology: Differentiating Antemortem Alcohol Consumption from Postmortem Ethanol Formation

EtG is essential for distinguishing true antemortem alcohol intake from postmortem ethanol production due to microbial fermentation. The validated UHPLC-MS/MS method with LOQ of 0.067 mg/L in whole blood provides reliable detection in putrefied samples [1]. However, users must account for the 1.69 median serum/whole blood ratio when comparing forensic blood results to clinical serum data [2], and recognize that EtG may degrade in postmortem samples with bacterial overgrowth, necessitating co-analysis with the more stable EtS.

Clinical Monitoring of Alcohol Abstinence in Compliance Programs

EtG testing in urine provides an extended detection window (up to 80 hours) compared to ethanol, enabling monitoring of abstinence in transplant candidates, professional monitoring programs, and addiction treatment. However, immunoassay screening alone is insufficient due to 60.8% sensitivity at standard cutoffs [3]; confirmatory LC-MS/MS analysis using EtG certified reference materials is required for definitive results. The optimized SPE-LC-PED method achieving 84% recovery represents the benchmark for quantitative accuracy [4].

Wastewater-Based Epidemiology for Population Alcohol Consumption Estimation

EtG serves as a population-level biomarker for alcohol consumption in sewage epidemiology. However, its rapid in-sewer degradation (half-life 1.9 hours) compared to EtS (8% degradation per hour) necessitates application of correction factors or selection of EtS as the primary biomarker for quantitative back-calculations [5]. Procurement of both EtG and EtS standards is recommended for comprehensive WBE studies to enable cross-validation and degradation assessment.

Method Development and Validation Requiring Matrix-Matched Certified Reference Materials

Due to the 30% higher serum/whole blood ratio for EtG versus EtS [2] and differential recovery rates (EtG ≥61% versus EtS ≥77% in whole blood) [1], laboratories developing quantitative methods must procure matrix-matched EtG certified reference materials. CRM solutions with ISO/IEC 17025 and ISO 17034 accreditation, such as those offered in Snap-N-Spike®/Snap-N-Shoot® formats, provide traceable accuracy with documented stability, homogeneity, and uncertainty data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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